

physical properties of 4-Bromocinnamaldehyde

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Compound of Interest

Compound Name: 4-Bromocinnamaldehyde

Cat. No.: B3021665

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An In-depth Technical Guide to the Physicochemical Properties of **4-Bromocinnamaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromocinnamaldehyde, specifically the trans-isomer (CAS No: 49678-04-8), is an α,β -unsaturated aromatic aldehyde.^{[1][2]} Structurally, it is a derivative of cinnamaldehyde featuring a bromine atom at the para-position of the phenyl ring. This substitution significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry and materials science. The presence of the aldehyde, the alkene, and the aryl bromide functionalities provides multiple sites for chemical modification, allowing for its use in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. This guide provides a comprehensive overview of its core physical and chemical properties, spectral characteristics, and safe handling protocols, grounded in authoritative data to support research and development applications.

Core Physicochemical Properties

The physical state and solubility of **4-Bromocinnamaldehyde** are dictated by its molecular structure: a planar aromatic ring coupled with a polar aldehyde group. The bromine atom adds significant mass and influences intermolecular forces. These properties are critical for selecting appropriate solvents for reactions, purification, and formulation.

The compound typically appears as a light yellow solid, powder, or crystal.^{[1][3]} Its color can range from light orange to yellow to green depending on purity and crystalline form.

Data Summary Table

For ease of reference, the key quantitative physical properties of **trans-4-Bromocinnamaldehyde** are summarized below. These values represent a consensus from multiple sources and should be considered typical.

Property	Value	Source(s)
CAS Number	49678-04-8	^{[1][2][4]}
Molecular Formula	C ₉ H ₇ BrO	^{[1][2][5]}
Molecular Weight	211.06 g/mol	^{[1][2][4]}
Appearance	Light Yellow Solid / Crystalline Powder	^{[1][3][4]}
Melting Point	70-85 °C	^{[1][3]}
Boiling Point	310.5 °C at 760 mmHg	^{[1][3]}
Density	~1.5 g/cm ³	^{[1][3]}
Flash Point	~114.5 °C	^{[1][3]}
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Hexane, Methanol	^[6]
Maximum Absorption (λ _{max})	298 nm (in CHCl ₃)	^[6]

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of **trans-4-Bromocinnamaldehyde**. The key spectral features are predictable based on its functional groups.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is characteristic. The aldehydic proton (CHO) will appear as a doublet at a significantly downfield chemical shift (typically δ 9.5-10.0 ppm). The vinyl protons on the propenal chain will appear as doublets or doublets of doublets in the δ 6.5-7.8 ppm region, with a large coupling constant (~ 16 Hz) confirming the trans stereochemistry. The aromatic protons will appear as two distinct doublets in the aromatic region (δ 7.4-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring.
- ^{13}C NMR: The carbon spectrum will show a signal for the carbonyl carbon around δ 190-195 ppm. The carbons of the aromatic ring and the double bond will appear in the δ 120-155 ppm range.^[7]
- Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, sharp peak will be observed around $1680\text{-}1700\text{ cm}^{-1}$ corresponding to the C=O stretch of the conjugated aldehyde. Another characteristic peak will be present around 1600 cm^{-1} for the C=C stretching of the alkene and aromatic ring.
- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion $[\text{M}]^+$ and $[\text{M}+2]^+$ peaks of nearly equal intensity, which is the definitive signature of a molecule containing one bromine atom. The nominal molecular weight is 211 g/mol, so peaks around m/z 210 and 212 would be expected.

Chemical Reactivity and Stability

4-Bromocinnamaldehyde's reactivity is governed by its three primary functional groups:

- Aldehyde Group: Susceptible to nucleophilic attack, it can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, oximes, and hydrazones.
- α,β -Unsaturated System: The double bond can undergo conjugate addition (Michael addition) with various nucleophiles. It can also participate in cycloaddition reactions.
- Aryl Bromide: The C-Br bond is a key site for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the para-position.

The compound should be stored in a cool, dark place under an inert atmosphere, as it can be sensitive to air and light, potentially leading to oxidation or polymerization.

Safety and Handling

Proper handling of **4-Bromocinnamaldehyde** is crucial to ensure laboratory safety. The compound is classified as an irritant.

- GHS Hazard Identification:
 - Pictogram: Exclamation mark (GHS07)[7]
 - Signal Word: Warning[7]
 - Hazard Statements: H319 - Causes serious eye irritation.[1][7] Some sources also list H302 (Harmful if swallowed), H315 (Causes skin irritation), and H335 (May cause respiratory irritation) for similar brominated cinnamaldehydes.
 - Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][7]
- Personal Protective Equipment (PPE):
 - Eye Protection: Safety glasses or goggles are mandatory.
 - Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.
 - Respiratory Protection: If handling fine powder, a dust mask (e.g., N95) should be used to avoid inhalation.[8]
 - Skin Protection: A lab coat should be worn to prevent skin contact.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] For long-term stability, storage in a freezer under an inert atmosphere is recommended.[6]

Experimental Protocol: Synthesis Example

A general method for synthesizing **4-Bromocinnamaldehyde** involves the reaction of an arylcyclopropane with sodium nitrite in the presence of trifluoroacetic acid.^{[1][6]} This protocol illustrates a common synthetic route.

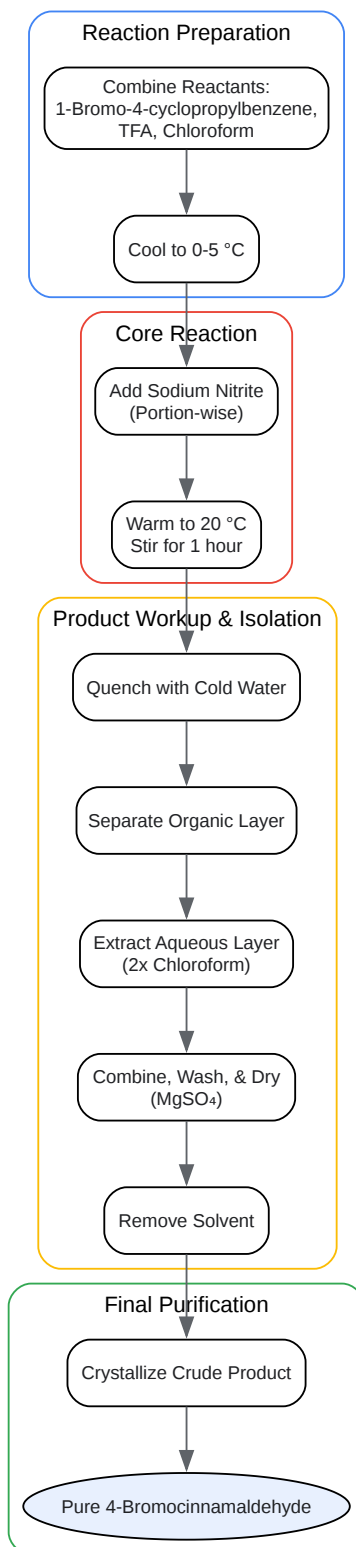
Disclaimer: This is an illustrative protocol and must be adapted and optimized with appropriate risk assessments for any specific laboratory setting.

Step-by-Step Methodology

- **Reaction Setup:** In a suitable reaction vessel, combine 1-Bromo-4-cyclopropylbenzene (1 equivalent), trifluoroacetic acid, and chloroform. Cool the mixture to 0–5 °C using an ice bath.
- **Reagent Addition:** Add sodium nitrite (1 equivalent) portion-wise over a period of 10–15 minutes, maintaining the temperature at 0–5 °C.
- **Reaction Progression:** Allow the mixture to warm to room temperature (~20 °C) and stir for 1 hour.
- **Workup:** Pour the reaction mixture into cold water. Separate the organic phase.
- **Extraction:** Extract the aqueous phase with chloroform (2x).
- **Washing & Drying:** Combine all organic phases, wash with water (2x), and dry over anhydrous magnesium sulfate (MgSO₄).
- **Isolation:** Remove the solvent under reduced pressure.
- **Purification:** Purify the resulting crude product by crystallization to yield **4-Bromocinnamaldehyde**.^[6]

Synthesis Workflow Diagram

Workflow for 4-Bromocinnamaldehyde Synthesis

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Caption: A flowchart illustrating the key stages of **4-Bromocinnamaldehyde** synthesis.

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References

- 1. echemi.com [echemi.com]
- 2. trans-4-Bromocinnamaldehyde 97 49678-04-8 [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. trans-4-Bromocinnamaldehyde 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. Page loading... [guidechem.com]
- 6. 4-Bromocinnamaldehyde | 49678-04-8 [chemicalbook.com]
- 7. Trans-4-bromocinnamaldehyde | C₉H₇BrO | CID 6285035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. trans-4-Bromocinnamaldehyde 97 49678-04-8 [sigmaaldrich.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
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